Cas no 885963-84-8 ([1,1'-Biphenyl]-4-methanol,3',4'-dimethyl-)

[1,1'-Biphenyl]-4-methanol,3',4'-dimethyl- structure
885963-84-8 structure
Product Name:[1,1'-Biphenyl]-4-methanol,3',4'-dimethyl-
CAS No:885963-84-8
MF:C15H16O
MW:212.286944389343
CID:712007
Update Time:2024-01-31

[1,1'-Biphenyl]-4-methanol,3',4'-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-methanol,3',4'-dimethyl-
    • [4-(3,4-dimethylphenyl)phenyl]methanol
    • 4-(3,4-Dimethylphenyl)benzyl alcohol
    • [1,1'-Biphenyl]-4-methanol, 3',4'-dimethyl-
    • MDL: MFCD06858714
    • Inchi: 1S/C15H16O/c1-11-3-6-15(9-12(11)2)14-7-4-13(10-16)5-8-14/h3-9,16H,10H2,1-2H3
    • InChI Key: QKLUCQIOHHUAMH-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(C)C(C)=C2)=CC=C(CO)C=C1

Computed Properties

  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.4

Experimental Properties

  • Density: 1.055±0.06 g/cm3(Predicted)
  • Boiling Point: 361.7±21.0 °C(Predicted)
  • pka: 14.43±0.10(Predicted)
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